2,6-Bis((dimethylamino)methyl)cyclohexanone
CAS No.: 2478-21-9
Cat. No.: VC17150689
Molecular Formula: C12H24N2O
Molecular Weight: 212.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2478-21-9 |
|---|---|
| Molecular Formula | C12H24N2O |
| Molecular Weight | 212.33 g/mol |
| IUPAC Name | 2,6-bis[(dimethylamino)methyl]cyclohexan-1-one |
| Standard InChI | InChI=1S/C12H24N2O/c1-13(2)8-10-6-5-7-11(12(10)15)9-14(3)4/h10-11H,5-9H2,1-4H3 |
| Standard InChI Key | WFFCWXMFKGCIGF-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CC1CCCC(C1=O)CN(C)C |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Descriptors
The systematic IUPAC name for this compound is 2,6-bis((dimethylamino)methyl)cyclohexanone, with alternative designations including METASOL NM-1, Caswell No. 094, and UNII-29H886X23G . Its SMILES representation (CN(C)CC1CCCC(CN(C)C)C1=O) and InChIKey (WFFCWXMFKGCIGF-UHFFFAOYSA-N) provide unambiguous structural identifiers . The molecular structure comprises a cyclohexanone core functionalized with two dimethylaminomethyl groups at opposing positions, resulting in a symmetrical yet stereochemically flexible framework.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 212.33 g/mol |
| Stereochemistry | Mixed (undefined stereocenters) |
| XlogP | 1.1 |
| Topological Polar Surface Area | 23.6 Ų |
| Boiling Point | 285.6°C at 760 mmHg |
| Density | 0.941 g/cm³ |
Spectroscopic and Physicochemical Properties
The compound’s infrared (IR) spectrum would exhibit characteristic carbonyl stretching vibrations near 1700–1750 cm⁻¹, while nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the dimethylamino protons (~2.2–2.5 ppm) and cyclohexanone methylene groups (~1.4–1.8 ppm) . Its refractive index (1.471) and flash point (101.1°C) underscore its moderate volatility and flammability, necessitating careful handling .
Synthesis and Manufacturing
Hypothetical Synthesis Pathway:
-
Mannich Reaction:
This reaction would proceed under acidic conditions, with hydrochloric acid often serving as a catalyst . -
Purification:
Crude product isolation via rotary evaporation followed by recrystallization from acetone or ethanol .
Applications and Industrial Relevance
Agrochemical Applications
The association with EPA Pesticide Chemical Code 009701 implies potential use as an intermediate in fungicide or herbicide formulations . Mannich bases are known for their bioactivity against plant pathogens, suggesting that this compound could enhance the efficacy of agrochemical delivery systems.
Pharmaceutical Intermediates
Dimethylaminomethyl groups are common in drug molecules targeting neurological receptors. For instance, structurally similar compounds exhibit anticholinergic or NMDA receptor modulation properties, though specific pharmacological data for this compound remain unreported .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume